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Compound of Interest

Compound Name: (2R)-6-Methoxynaringenin

Cat. No.: B15573344

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for (2R)-6-
Methoxynaringenin, a naturally occurring flavanone with potential applications in drug
development. Due to the limited availability of published experimental data for this specific
stereoisomer, this guide presents predicted Nuclear Magnetic Resonance (NMR) data,
alongside experimental data for the parent compound, naringenin, for comparative purposes.
Detailed experimental protocols common for the analysis of flavonoids are also provided.

Introduction

(2R)-6-Methoxynaringenin, also known as (2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-
methoxy-4H-1-benzopyran-4-one, is a methoxylated derivative of naringenin. The introduction
of a methoxy group at the C-6 position can significantly influence the molecule's biological
activity, lipophilicity, and metabolic stability, making it a compound of interest for medicinal
chemistry and pharmacological studies. Accurate spectroscopic data is crucial for the
unambiguous identification and characterization of this compound in natural extracts or
synthetic preparations.

Spectroscopic Data

While comprehensive experimental spectroscopic data for (2R)-6-Methoxynaringenin is not
readily available in the reviewed literature, predicted NMR data offers valuable insight into its
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expected spectral characteristics. For a robust analysis, this data is presented alongside the
experimental data for the well-characterized parent compound, (2S)-Naringenin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data for 6-Methoxynaringenin and Experimental *H NMR Data for
(2S)-Naringenin.

_ Experimental *H
Predicted *H

_ . Chemical Shift
Chemical Shift )
N (6 ppm) for o Coupling
Position (& ppm) for 6- _ _ Multiplicity
. (2S)-Naringenin Constant (J Hz)
Methoxynaringe
o (600 MHz,
nin (in H20)[1]
CDs0D)[2]

H-2 - 5.32 dd 12.9,3.1
H-3a - 3.07 dd 17.1,12.9
H-3b - 2.68 dd 17.1,3.1
H-5 - - - -
H-6 - 5.88 d 2.2
H-8 6.12 5.88 d 2.2
H-2', H-6' 7.42 7.31 d 8.6
H-3', H-5' 6.91 6.81 d 8.6
6-OCHs 3.85 - S -
5-OH - 12.04 S -
7-OH - - - -
4'-OH . - - .

Note: Predicted data is sourced from the Natural Products Magnetic Resonance Database (NP-
MRD). Experimental data for naringenin is provided for comparison. Chemical shifts and
coupling constants can vary based on the solvent and instrument frequency used.
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Table 2: Predicted 3C NMR Data for 6-Methoxynaringenin and Experimental 13C NMR Data for

(2S)-Naringenin.

Predicted 13C Chemical Shift
(® ppm) for 6-

Experimental 33C Chemical

Position _ o Shift (6 ppm) for (2S)-

Methoxynaringenin (in H20) . _
Naringenin

[1]

C-2 80.3

C-3 44.1

C-4 197.8

C-4a 103.2

C-5 165.1

C-6 97.0

C-7 168.4

C-8 96.1

C-8a 164.4

C-1 129.7

Cc-2', C-6' 128.9

C-3, C-5 116.5

C-4' 159.2

6-OCHs

Note: Predicted data is sourced from the NP-MRD. Experimental data for naringenin is

provided for comparison. The absence of a predicted value is indicated by "-".

Mass Spectrometry (MS)

Specific experimental mass spectrometry data for (2R)-6-Methoxynaringenin is not available

in the reviewed literature. However, based on its molecular formula (C16H1406) and the known
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fragmentation patterns of flavanones, the following characteristics can be anticipated.

Table 3: Predicted Mass Spectrometry Data for 6-Methoxynaringenin.

lonization Mode lon Calculated m/z Notes
ESI+ [M+H]* 303.0812 Protonated molecule
ESI+ [M+Na]* 325.0631 Sodium adduct
Deprotonated
ESI- [M-H]~- 301.0663
molecule

The fragmentation in MS/MS experiments would likely involve retro-Diels-Alder (RDA) reactions
in the C-ring, leading to characteristic fragment ions. For instance, cleavage of the C-ring could
yield fragments corresponding to the A-ring and B-ring portions of the molecule.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of NMR and MS data
for flavonoids like (2R)-6-Methoxynaringenin, based on common practices in phytochemical
analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of
a suitable deuterated solvent (e.g., DMSO-ds, Methanol-da4, or Acetone-de). The choice of
solvent is critical and can affect the chemical shifts of hydroxyl protons.

¢ Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400, 500, or 600 MHZz) for
optimal signal dispersion and resolution.

e H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a
sufficient number of scans to achieve a good signal-to-noise ratio.
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e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Alarger number of scans is typically required due to the lower natural abundance of the
13C isotope.

e 2D NMR Experiments: To aid in the complete and unambiguous assignment of proton and
carbon signals, perform two-dimensional NMR experiments such as:

o COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton
and carbon atoms.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons, which is crucial for assigning quaternary
carbons and linking different spin systems.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 ug/mL) in a
suitable solvent such as methanol, acetonitrile, or a mixture with water, often with the
addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for
negative ion mode) to promote ionization.

 Instrumentation: Employ a high-resolution mass spectrometer, such as a Quadrupole Time-
of-Flight (Q-TOF) or Orbitrap mass spectrometer, coupled to a liquid chromatography (LC)
system (LC-MS).

« lonization: Electrospray ionization (ESI) is the most common technique for analyzing
flavonoids due to its soft ionization nature, which typically produces intact molecular ions.

o Data Acquisition:

o Acquire full scan mass spectra to determine the accurate mass of the molecular ion
([M+H]* or [M-H]").
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o Perform tandem mass spectrometry (MS/MS) experiments by selecting the molecular ion
as the precursor and subjecting it to collision-induced dissociation (CID) to obtain fragment
ions. This fragmentation pattern provides valuable structural information.

Visualizations

The following diagrams illustrate the general workflow for obtaining and analyzing
spectroscopic data for a natural product like (2R)-6-Methoxynaringenin.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b15573344?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573344?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

-

.

Natural Source
(e.g., Eupatorium semiserratum)

Isolation A

Solvent Extraction

rude Extract

Chromatographic Purification
(e.g., HPLC)

Pure Compound

GZR)-G-MethoxynaringenirD

J

Spectroscopic Analysis

NMR Spectroscopy

(*H, *C, 2D NMR)

Mass Spectrometry

(HRMS, MS/MS)

4 N
Data Interpretatlon
NMR Spectral Data MS Spectral Data
(Chemical Shifts, Coupling Constants) (Accurate Mass, Fragmentation)
Structure Elucidation
\- J

Click to download full resolution via product page

Caption: Workflow for the isolation and spectroscopic analysis of a natural product.
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Caption: Logical flow for structure elucidation using NMR spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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